![molecular formula C10H8BrNO B3246132 4-Bromo-3-oxo-2-phenylbutanenitrile CAS No. 175432-90-3](/img/structure/B3246132.png)
4-Bromo-3-oxo-2-phenylbutanenitrile
Overview
Description
4-Bromo-3-oxo-2-phenylbutanenitrile is a chemical compound with the CAS Number: 175432-90-3 . It has a molecular weight of 238.08 .
Molecular Structure Analysis
The molecular formula of this compound is C10H8BrNO . This indicates that the compound contains 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to have a molecular weight of 238.08 .Safety and Hazards
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
The mode of action of 4-Bromo-3-oxo-2-phenylbutanenitrile involves electrophilic aromatic substitution . The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that brominated compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (23808) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Brominated compounds can have a variety of effects, depending on their specific targets and the biochemical pathways they influence .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
4-bromo-3-oxo-2-phenylbutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-10(13)9(7-12)8-4-2-1-3-5-8/h1-5,9H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGLZSJNZSEDMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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